molecular formula C9H7F2N3O B2411370 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1512408-08-0

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Cat. No.: B2411370
CAS No.: 1512408-08-0
M. Wt: 211.172
InChI Key: BPAKKPGGEYDIJW-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a chemical compound based on the 1,2,4-oxadiazole heterocyclic scaffold, a framework of significant interest in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is noted for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This particular derivative is substituted with a (2,4-difluorophenyl)methyl group, a motif commonly explored to modulate the compound's lipophilicity, electronic properties, and its ability to penetrate biological membranes. Compounds featuring the 1,2,4-oxadiazole structure have been extensively researched and demonstrate a broad spectrum of biological activities. These activities include, but are not limited to, acting as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents . They have also shown potential as inhibitors of various enzymes, such as kinases, histone deacetylases (HDAC), and carbonic anhydrases, making them valuable tools in pharmacological research and hit-to-lead optimization campaigns . As such, this compound is presented as a versatile building block for researchers in chemical biology and pharmaceutical development. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Intended Use & Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, human or veterinary use, or household application.

Properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAKKPGGEYDIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-difluorobenzylamine with cyanogen bromide to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can be utilized in various chemical reactions.

Biology

Research indicates that 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine exhibits significant biological activity. Studies have investigated its potential as:

  • Antimicrobial Agent: The compound shows promise against various bacterial strains.
  • Antiviral Agent: Preliminary studies suggest efficacy against certain viral infections .

Medicine

The therapeutic potential of this compound is notable:

  • Anticancer Properties: In vitro studies have demonstrated that derivatives of this compound exhibit significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Industry

In industrial applications, this compound is explored for its utility in:

  • Material Science: Development of polymers and coatings with enhanced properties.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity against pests .

Case Study 1: Anticancer Activity Assessment

A study focused on the anticancer activity of various oxadiazole derivatives including this compound showed significant cytotoxic effects against glioblastoma cell lines. The compounds were evaluated through assays measuring cell viability and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against a range of bacterial pathogens. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is unique due to its specific combination of the difluorophenyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

  • IUPAC Name : 5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-amine
  • Molecular Formula : C₉H₇F₂N₃O
  • Molecular Weight : 197.17 g/mol
  • Purity : ≥95%

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

The unique structure of this compound positions it as a promising candidate in drug discovery.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes its activity:

Cell LineIC₅₀ (µM)Reference
HeLa (Cervical)6.19
CaCo-2 (Colon)9.27
MCF-7 (Breast)5.10
A549 (Lung)8.16

These results indicate significant cytotoxic effects against various tumor cell lines.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression such as the PI3K/Akt and MAPK pathways.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antitumor Activity :
    • A study evaluated the compound against a panel of human tumor cell lines and reported an IC₅₀ value of approximately 92.4 µM against eleven different cancer types.
    • Further modifications led to derivatives with enhanced potency against specific cancer types (e.g., OVXF 899) with IC₅₀ values as low as 2.76 µM .
  • In Vivo Studies :
    • Animal models have been used to assess the therapeutic potential and safety profile of the compound. Preliminary results suggest promising outcomes with manageable toxicity levels.

Additional Biological Activities

Beyond anticancer properties, research has indicated that this compound may possess other biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine, and how do reaction parameters affect yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from precursors like nitriles or thioamides. For example, POCl₃-mediated cyclization under reflux (90–100°C) is widely used for analogous oxadiazoles, with yields influenced by stoichiometry, solvent polarity, and reaction duration . Optimizing pH during purification (e.g., ammonia neutralization) can improve crystallinity and purity .

Q. How is the structural configuration of this compound validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry, as demonstrated for structurally related oxadiazoles . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm in DMSO-d₆) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H stretch) confirm oxadiazole and amine groups .

Q. What safety protocols are recommended for handling fluorinated oxadiazoles in laboratory settings?

  • Methodological Answer : Fluorinated compounds require stringent waste segregation due to potential environmental persistence. Waste should be stored in sealed containers and disposed via certified hazardous waste facilities. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 1,2,4-oxadiazole derivatives, such as inconsistent antifungal efficacy?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., fungal strain differences, incubation times). To resolve these:

  • Standardized assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal susceptibility testing .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 2,4-difluorophenyl with 4-trifluoromethylphenyl) to isolate contributing factors .

Q. What computational strategies predict the interaction of this compound with fungal cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking against CYP51 (a target for triazole antifungals) using software like AutoDock Vina or Schrödinger Suite:

  • Homology modeling : Generate a 3D model of CYP51 from Candida albicans if no crystal structure is available.
  • Docking parameters : Prioritize hydrogen bonding with heme-coordinating residues (e.g., His314) and hydrophobic interactions with the fluorophenyl group .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of fluorinated oxadiazoles?

  • Methodological Answer : Key considerations include:

  • Lipophilicity : Fluorinated aromatic systems enhance membrane permeability but may reduce aqueous solubility. Use logP measurements (e.g., HPLC-derived) to balance bioavailability .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to assess CYP-mediated degradation. Radiolabeled analogs (e.g., ¹⁴C-tagged) can track metabolite formation .

Q. How can crystallographic data resolve polymorphism in oxadiazole derivatives during formulation development?

  • Methodological Answer : SCXRD can identify polymorphic forms by comparing unit cell parameters and hydrogen-bonding networks. For example, hydrogen bonds between N-H and oxadiazole nitrogen atoms stabilize specific crystal packing modes, affecting dissolution rates .

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